2-Chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
2-Chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester-functionalized aniline derivative with a dioxaborolane ring at the 6-position and chloro and fluoro substituents at the 2- and 4-positions, respectively. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its electron-withdrawing substituents (Cl and F) enhance the stability of the boronate group while modulating electronic and steric properties for selective coupling reactivity . The compound’s structural features make it valuable in drug discovery, particularly for constructing tricyclic topoisomerase inhibitors and heterocyclic scaffolds .
Properties
IUPAC Name |
2-chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFFHGZZHRKQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136548 | |
| Record name | Benzenamine, 2-chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304634-74-8 | |
| Record name | Benzenamine, 2-chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid or ester and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (2-Chloro-4-fluoroaniline), boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include ethanol, toluene, or a mixture of water and an organic solvent.
Temperature: The reaction is typically carried out at temperatures ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve a base and a suitable solvent.
Coupling Reactions: Reagents include aryl halides, palladium catalysts, and bases. Conditions involve heating in an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different aryl halides can yield a variety of biaryl compounds.
Scientific Research Applications
2-Chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules for research in drug discovery and development.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The chloro and fluoro groups can also participate in various substitution reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chloro and fluoro substituents lower the electron density of the aromatic ring, stabilizing the boronate group against hydrolysis and accelerating oxidative addition in palladium-catalyzed reactions .
- Stability : Methyl-substituted analogs (e.g., 2-methyl-4-boronate aniline) exhibit slower hydrolysis due to the electron-donating methyl group, whereas electron-withdrawing groups (Cl, F) may accelerate degradation under basic conditions .
Critical Analysis of Stability and Reactivity
- Hydrolysis Sensitivity : The target compound’s boronate group is more stable than aliphatic boronates but less stable than electron-rich aryl boronates (e.g., methyl-substituted analogs) due to competing electronic effects of Cl and F .
- Coupling Efficiency : The 2-chloro substituent may slow transmetalation in Suzuki reactions compared to unsubstituted analogs, necessitating optimized conditions (e.g., higher Pd loading or polar solvents) .
Biological Activity
2-Chloro-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the presence of a fluorine atom and a boron-containing moiety, suggest potential biological activities that could be harnessed for therapeutic applications.
- Molecular Formula : C13H17BClF2O2
- Molecular Weight : 270.54 g/mol
- CAS Number : 2121512-28-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid derivative can form reversible covalent bonds with enzymes and receptors, influencing their activity. This mechanism is particularly relevant in drug design where modulation of enzyme activity can lead to therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance:
- In vitro studies demonstrate significant inhibition of cancer cell proliferation in various cell lines.
- IC50 Values : Compounds in this class have shown IC50 values ranging from 0.126 μM to 0.395 μM against different cancer cell lines, indicating strong antiproliferative effects .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression:
- Matrix Metalloproteinases (MMPs) : Inhibition of MMPs has been linked to reduced metastasis in cancer models.
- Targeted Pathways : The compound's interaction with metabolic pathways suggests applications in treating diseases characterized by dysregulated enzyme activity .
Case Studies
Synthesis and Applications
The synthesis of this compound is often achieved through Suzuki-Miyaura cross-coupling reactions. This method allows for the construction of complex organic frameworks that are valuable in drug discovery.
Q & A
Q. Basic
- NMR : and NMR identify substituent positions. The pinacol boronate ester shows a characteristic NMR peak at ~30 ppm. Aromatic protons adjacent to boron exhibit deshielding (~δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., DART) confirms molecular weight (calc. 283.15 g/mol) and isotopic patterns for Cl/F .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in regiochemistry. For example, the dioxaborolane ring adopts a planar geometry with B–O bond lengths of ~1.36 Å .
How can researchers address contradictory yields in Suzuki-Miyaura cross-coupling reactions involving this boronate ester?
Advanced
Contradictions often arise from:
- Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts. Use rigorously anhydrous solvents and Schlenk techniques .
- Steric Hindrance : Bulky substituents near the boron group slow transmetallation. Switch to electron-rich ligands (e.g., DavePhos) or increase reaction temperature .
- Base Selection : Mild bases (e.g., KCO) may underperform; stronger bases (e.g., CsCO) improve efficiency but risk hydrolyzing the boronate .
Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For low yields, add catalytic amounts of PPh to stabilize Pd(0) intermediates .
What strategies resolve discrepancies in crystallographic data interpretation for boron-containing aniline derivatives?
Q. Advanced
- Disorder Modeling : The dioxaborolane ring may exhibit rotational disorder. Use SHELXL’s PART command to refine partial occupancy .
- Hydrogen Bonding : The NH group forms H-bonds with adjacent Cl/F substituents, affecting unit cell packing. Compare with analogous structures (e.g., 3-(pinacol boronate)aniline, CCDC 265144) to validate bond angles .
- Thermal Parameters : High B-factor values for boron atoms suggest dynamic disorder. Apply restraints to B–O distances during refinement .
How does the electronic nature of substituents (Cl/F) influence the reactivity of this compound in electrophilic substitution reactions?
Q. Advanced
- Directing Effects : The NH group is a strong ortho/para director, but the electron-withdrawing Cl/F substituents deactivate the ring, favoring meta substitution in competitive reactions.
- Boron Stability : The pinacol ester protects boron from hydrolysis under acidic conditions but may cleave under strong bases (e.g., NaOH). For electrophilic borylation, use BF·EtO to activate the boronate .
- Case Study : In Ullmann couplings, the Cl substituent facilitates oxidative addition to Cu(I), while the boronate remains intact .
What are common impurities in this compound, and how are they identified and removed?
Q. Basic
- Byproducts : Dehalogenated species (e.g., 4-fluoro-6-boron-aniline) or oxidized boronate esters.
- Detection : LC-MS (ESI+) identifies impurities via molecular ion peaks. NMR distinguishes fluoro byproducts.
- Purification : Sequential silica gel chromatography (hexane/EtOAc) followed by recrystallization from ethanol/water removes polar and non-polar impurities .
What mechanistic insights explain the compound’s stability under photolytic or thermal conditions?
Q. Advanced
- Photostability : The electron-deficient aryl ring minimizes photooxidation. However, prolonged UV exposure cleaves the B–O bond, releasing boric acid. Use amber vials for storage .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. The dioxaborolane ring’s rigidity resists ring-opening below this threshold .
- Hydrolytic Resistance : The pinacol ester’s steric bulk slows hydrolysis at pH 7–8. For aqueous reactions, stabilize with 2–5% THF as a co-solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
